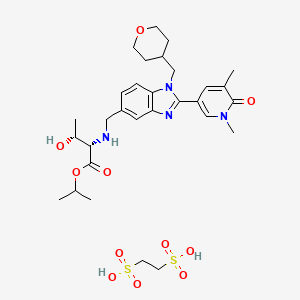![molecular formula C10H13N5O4 B12396109 2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one CAS No. 269061-67-8](/img/structure/B12396109.png)
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-L-guanosine is a nucleoside composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar, making it deoxyribose . This compound is a key intermediate in the synthesis of DNA and plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-L-guanosine can be achieved through both chemical and enzymatic methods. One efficient synthetic route involves the use of thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . This method employs thymidine and guanine as substrates and has been optimized to achieve a high conversion rate and yield.
Industrial Production Methods
For industrial production, the enzymatic synthesis method is preferred due to its higher atom economy and lower environmental impact compared to traditional chemical methods . The process involves the semi-rational design of enzymes to improve their activity and the coordination of enzyme expression to create a robust whole cell catalyst capable of producing 2’-Deoxy-L-guanosine efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-L-guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidative damage due to its electron-rich nature .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions include oxidized derivatives such as 8-Oxo-7, 8-dihydro-2’-deoxyguanosine, which is a biomarker for oxidative stress .
Applications De Recherche Scientifique
2’-Deoxy-L-guanosine has a wide range of applications in scientific research:
Mécanisme D'action
2’-Deoxy-L-guanosine exerts its effects primarily through its incorporation into DNA. Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . This compound also participates in signal transduction pathways by being phosphorylated to guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: Similar to 2’-Deoxy-L-guanosine but contains a hydroxyl group at the 2’ position of the ribose sugar.
2’-Deoxyadenosine: Another deoxyribonucleoside, but with adenine as the nucleobase.
2’-Deoxycytidine: Contains cytosine as the nucleobase.
Uniqueness
2’-Deoxy-L-guanosine is unique due to its specific role in DNA synthesis and repair, as well as its susceptibility to oxidative damage, making it a valuable tool for studying oxidative stress and its effects on nucleic acids .
Propriétés
Numéro CAS |
269061-67-8 |
|---|---|
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1 |
Clé InChI |
YKBGVTZYEHREMT-ZLUOBGJFSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


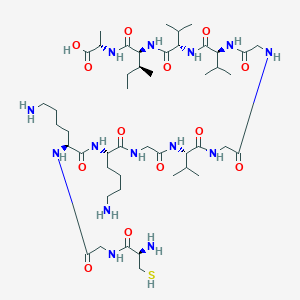
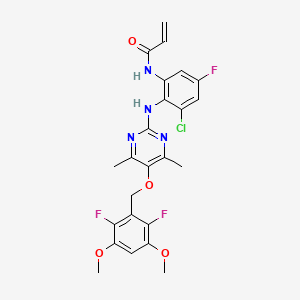
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
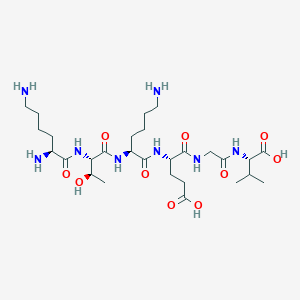
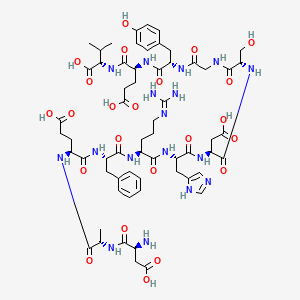


![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
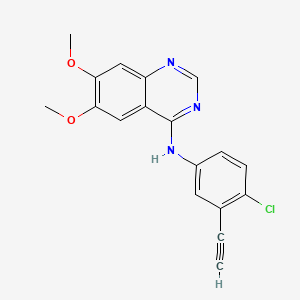

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
